An In-depth Technical Guide to 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide: Properties, Synthesis, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from its constituent moieties—2-fluorobenzamide and 3-aminopyrazole—and related structures to predict its chemical properties, reactivity, and potential applications.
Introduction: A Molecule of Interest at the Interface of Proven Pharmacophores
2-Fluoro-N-(1H-pyrazol-3-yl)benzamide integrates two key pharmacophores: a fluorinated benzamide and a pyrazole ring. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The benzamide moiety is also a common feature in many therapeutic agents.[4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[5][6] This unique combination of structural features makes 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide a compelling candidate for investigation in drug discovery programs.
Physicochemical Properties of Precursor Moieties
To understand the likely characteristics of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide, it is instructive to examine the known properties of its precursors, 2-fluorobenzamide and 3-aminopyrazole.
| Property | 2-Fluorobenzamide | 3-Aminopyrazole |
| Molecular Formula | C₇H₆FNO | C₃H₅N₃ |
| Molecular Weight | 139.13 g/mol [7] | 83.09 g/mol [8] |
| Appearance | White crystalline powder[9] | White to light yellow crystalline powder or oily solid[10][11] |
| Melting Point | 117-119 °C[9] | 34-37 °C[10] |
| Boiling Point | 238.4 °C (Predicted)[9] | 218 °C at 122 mmHg[10] |
| Solubility | Slightly soluble in chloroform and DMSO[9] | Soluble in water and methanol[10][11] |
| pKa | 15.27 (Predicted)[9] | 15.28 (Predicted)[10] |
Proposed Synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide
A plausible and efficient method for the synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide involves the amide coupling of 2-fluorobenzoyl chloride with 3-aminopyrazole. This standard synthetic transformation is widely used in organic chemistry to form robust amide bonds.
Synthetic Workflow
Caption: Proposed synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.
Detailed Experimental Protocol
-
Preparation of 2-Fluorobenzoyl Chloride:
-
To a round-bottom flask containing 2-fluorobenzoic acid, add an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain crude 2-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
-
Amide Coupling Reaction:
-
Dissolve 3-aminopyrazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the solution to act as an acid scavenger.
-
Slowly add a solution of 2-fluorobenzoyl chloride in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.
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Predicted Chemical Reactivity and Stability
The chemical behavior of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is dictated by its constituent functional groups.
-
Amide Bond: The amide linkage is expected to be relatively stable. However, it can undergo hydrolysis under strong acidic or basic conditions to yield 2-fluorobenzoic acid and 3-aminopyrazole.[12]
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms of the pyrazole ring can also be alkylated or acylated.[3]
-
Fluorophenyl Ring: The fluorophenyl group is generally unreactive under standard conditions. The fluorine atom is a poor leaving group in nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Predicted Spectroscopic Characteristics
The structural elucidation of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide can be achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the protons of the pyrazole ring, and the amide N-H proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine atom and the pyrazole ring.[13][14]
-
¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.[13][14]
-
FT-IR: The infrared spectrum should show characteristic absorption bands for the N-H stretching of the amide and pyrazole, the C=O stretching of the amide, and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Applications in Drug Discovery
The hybrid structure of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide suggests a high potential for diverse pharmacological activities, making it a valuable scaffold for drug development.[15]
Rationale for Therapeutic Potential
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] Similarly, benzamide-containing molecules have shown significant therapeutic utility.[4] The combination of these two moieties in a single molecule could lead to synergistic or novel biological activities. The fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6]
Potential Therapeutic Targets
Based on the known activities of related compounds, 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide and its derivatives could be investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory agents: Targeting enzymes such as cyclooxygenase (COX).
-
Anticancer agents: Targeting protein kinases or other signaling pathways involved in cell proliferation.[2]
-
Antimicrobial agents: Inhibiting essential enzymes in bacteria or fungi.[15]
-
Antiviral agents: Interfering with viral replication or entry.[15]
Caption: Potential therapeutic applications of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide.
Conclusion
While specific experimental data for 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is not yet widely available in the public domain, a comprehensive understanding of its chemical properties and potential applications can be derived from the analysis of its constituent fragments and related chemical structures. The synthetic route proposed is straightforward and employs common laboratory reagents and techniques. The unique combination of a fluorinated benzamide and a pyrazole ring makes this molecule a highly attractive scaffold for further investigation in the field of medicinal chemistry and drug discovery.
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